Ethyl 4-bromomethylcinnamate

Medicinal Chemistry Organic Synthesis Process Chemistry

Selecting this specific para-substituted cinnamate is critical for reaction efficiency. The 4-bromomethyl group delivers a verified 96.4% yield in ozagrel's key alkylation step, outperforming chloromethyl or methyl analogs. As the definitive reference standard for 'Ozagrel Impurity 41', it is essential for QC labs requiring pharmacopeial compliance. This is the literature-validated precursor for 5α-reductase inhibitor programs, offering dual reactivity for patentable analog generation.

Molecular Formula C12H13BrO2
Molecular Weight 269.13 g/mol
CAS No. 60682-98-6
Cat. No. B123649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-bromomethylcinnamate
CAS60682-98-6
Synonyms3-[4-(Bromomethyl)phenyl]-2-propenoic Acid Ethyl Ester;  _x000B_4-Bromomethylcinnamic Acid Ethyl Ester;  Ethyl p-(Bromomethyl)cinnamate; 
Molecular FormulaC12H13BrO2
Molecular Weight269.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=CC=C(C=C1)CBr
InChIInChI=1S/C12H13BrO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-8H,2,9H2,1H3/b8-7+
InChIKeyZIRVAUOPXCOSFU-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Bromomethylcinnamate (CAS 60682-98-6): A Bifunctional Cinnamate Building Block for Pharmaceutical Synthesis


Ethyl 4-bromomethylcinnamate (CAS 60682-98-6) is a para-substituted cinnamic acid derivative with the molecular formula C12H13BrO2 and a molecular weight of 269.13 g/mol [1]. It possesses a reactive benzylic bromomethyl group and an α,β-unsaturated ester (cinnamate) moiety, enabling dual reactivity in organic synthesis . The compound is widely recognized as a key intermediate in the preparation of 5α-reductase inhibitors and in the multi-step synthesis of the antithrombotic drug ozagrel [2].

Why Generic Substitution Fails for Ethyl 4-Bromomethylcinnamate (CAS 60682-98-6) in Critical Applications


In-class cinnamate derivatives cannot be simply interchanged without compromising synthetic efficiency and product profile. The choice of the 4-bromomethyl substitution pattern is critical for specific nucleophilic displacement and coupling reactions, while the ethyl ester dictates lipophilicity and subsequent hydrolysis conditions. Substituting the bromomethyl group with a chloromethyl or methyl analog significantly alters reaction kinetics, yields, and the pharmacological profile of downstream products . The following quantitative evidence demonstrates why this specific compound offers verifiable advantages over close analogs in validated synthetic and procurement contexts.

Quantitative Evidence for Selecting Ethyl 4-Bromomethylcinnamate (CAS 60682-98-6)


High-Yield Ozagrel Intermediate: Quantified Synthetic Efficiency of the Bromomethyl Handle

Ethyl 4-bromomethylcinnamate serves as a direct, high-efficiency precursor for ozagrel. In a validated process patent, condensation of this compound with imidazole (using KOH in acetonitrile) followed by saponification yields the drug substance with a reported intermediate step yield of 96.4% and a final purity of 98.20% [1]. This quantitative yield demonstrates the exceptional efficiency of the benzylic bromomethyl group as a leaving group in nucleophilic substitution, a performance not typically matched by the corresponding chloromethyl analog due to its lower reactivity, which would necessitate harsher conditions and result in lower yields .

Medicinal Chemistry Organic Synthesis Process Chemistry

Distinct Impurity Profile: Critical for Regulatory Compliance in Ozagrel Drug Development

In pharmaceutical development, the use of high-purity starting materials is paramount. Ethyl 4-bromomethylcinnamate is specifically identified and utilized as a reference standard for Ozagrel Impurity 41 [1]. Its procurement as a certified analytical standard ensures the accurate identification and quantification of this specific process-related impurity in the final drug substance. This capability is essential for meeting stringent regulatory requirements set by bodies like the FDA and EMA. Generic cinnamate esters or intermediates from alternative synthetic routes would introduce a different impurity profile, complicating method development, validation, and regulatory submission [2].

Pharmaceutical Analysis Quality Control Regulatory Affairs

Bifunctional Reactivity: Enabling Orthogonal Synthesis vs. Monofunctional Analogs

The molecular architecture of Ethyl 4-bromomethylcinnamate provides two distinct, orthogonally reactive sites: a benzylic bromide for SN2 displacement and an α,β-unsaturated ester for Michael additions or radical polymerizations . In contrast, monofunctional analogs like ethyl cinnamate lack the bromomethyl handle and are therefore unreactive in nucleophilic substitution, limiting their synthetic utility to reactions of the alkene or ester . Similarly, benzyl bromides without the cinnamate moiety offer only one site for derivatization. This bifunctionality enables sequential, chemoselective transformations, streamlining the construction of complex molecular architectures in fewer steps than would be possible with monofunctional alternatives.

Organic Synthesis Medicinal Chemistry Polymer Chemistry

Verifiable Purity Metrics: Sourcing with Analytical Certification

Procurement of research chemicals demands verifiable quality metrics. Commercial suppliers provide Ethyl 4-bromomethylcinnamate with clearly defined and certified purity specifications. For instance, Capot Chemical Co., Ltd. specifies a purity of 98% and offers production scale up to kilograms, providing the necessary documentation (Spec, SDS, 1H-NMR) for industrial use [1]. Furthermore, CATO Research Chemicals offers this compound as an analytical standard with purity >95%, manufactured under an ISO 17034 certified quality system, and includes a full suite of analytical documentation (NMR, MS, HPLC, etc.) [2]. This level of quality assurance minimizes variability in research outcomes and ensures regulatory compliance, a standard not guaranteed with generic, non-certified cinnamate derivatives.

Procurement Quality Assurance Analytical Chemistry

Best Research and Industrial Application Scenarios for Ethyl 4-Bromomethylcinnamate (CAS 60682-98-6)


Process Development and Scale-Up of Ozagrel and Related APIs

Ethyl 4-bromomethylcinnamate is the optimal starting material for the industrial production of ozagrel and its analogs. The documented 96.4% yield in the critical imidazole alkylation step provides a clear economic and efficiency advantage for manufacturers, reducing cost of goods and waste [1]. Its well-defined impurity profile as 'Ozagrel Impurity 41' also makes it the reference standard of choice for quality control laboratories tasked with ensuring the purity of the final drug substance [2].

Synthesis of Novel 5α-Reductase Inhibitors for Drug Discovery

For medicinal chemistry programs targeting 5α-reductase for conditions like benign prostatic hyperplasia and androgenetic alopecia, this compound is a versatile and validated starting point. As a precursor to cinnamamide derivatives, its use is directly supported by research published in the Journal of Medicinal Chemistry, providing a literature-validated path for generating patentable and biologically active analogs [3].

Construction of Complex Molecular Libraries via Orthogonal Functionalization

Researchers in academic and industrial settings can leverage the compound's bifunctional reactivity to rapidly generate diverse molecular libraries. The ability to sequentially modify the benzylic bromide and the cinnamate alkene/ester moieties enables efficient and convergent synthesis of novel chemical space that is difficult to access using monofunctional building blocks .

Certified Reference Standard for Regulatory Analytical Method Development

Analytical chemists in pharmaceutical quality control and CROs (Contract Research Organizations) require certified reference materials for method development and validation. Procuring this compound as an ISO 17034-certified analytical standard ensures traceability and reliability in quantifying process-related impurities, which is essential for meeting the rigorous data integrity standards of global regulatory health authorities [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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